molecular formula C9H8N2O B8682854 2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

Cat. No. B8682854
M. Wt: 160.17 g/mol
InChI Key: FPBAQEZKSCBOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-7-5-9-8(6-12)3-2-4-11(9)10-7/h2-6H,1H3

InChI Key

FPBAQEZKSCBOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=C(C2=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1cc2c(CO)cccn2n1
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, to a solution of oxalyl chloride (18.9 mL, 216 mmol) in dichloromethane (200 mL) was added dimethyl sulfoxide (35.4 mL, 499 mmol) at −78° C., and the mixture was stirred for 30 min. To the reaction mixture was added a solution of (2-methylpyrazolo[1,5-a]pyridin-4-yl)methanol (27.0 g, 166 mmol) in dichloromethane (133 mL), and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (117 mL, 831 mmol) at −78° C., and the mixture was stirred for 1 hr and warmed to room temperature. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/1) to give the title compound (7.00 g, yield 26%).
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
35.4 mL
Type
reactant
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200 mL
Type
solvent
Reaction Step One
Name
(2-methylpyrazolo[1,5-a]pyridin-4-yl)methanol
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
133 mL
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solvent
Reaction Step Two
Quantity
117 mL
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reactant
Reaction Step Three
Yield
26%

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